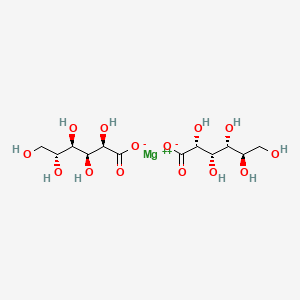

magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate is a compound formed by the reaction of D-gluconic acid with magnesium ions. It is commonly used in the pharmaceutical and food industries due to its beneficial properties, such as its role as a magnesium supplement and its ability to act as a chelating agent. The compound is known for its high solubility in water and its stability, making it suitable for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of D-gluconic acid, magnesium salt (2:1) typically involves the neutralization of D-gluconic acid with magnesium hydroxide or magnesium carbonate. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the solid salt. The reaction can be represented as follows: [ \text{C}6\text{H}{12}\text{O}_7 + \text{Mg(OH)}_2 \rightarrow \text{C}6\text{H}{12}\text{O}_7\text{Mg} + 2\text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of D-gluconic acid, magnesium salt (2:1) involves large-scale neutralization processes using magnesium oxide or magnesium carbonate. The reaction is conducted in large reactors with controlled temperature and pH to ensure complete reaction and high yield. The product is then purified through crystallization and drying processes.

Types of Reactions:

Oxidation: D-gluconic acid, magnesium salt (2:1) can undergo oxidation reactions, where the gluconic acid moiety is oxidized to form gluconate derivatives.

Reduction: The compound can be reduced under specific conditions to form reduced gluconate products.

Substitution: It can participate in substitution reactions where the magnesium ion is replaced by other metal ions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Metal salts like calcium chloride or zinc sulfate are used for substitution reactions.

Major Products:

Oxidation: Gluconate derivatives.

Reduction: Reduced gluconate products.

Substitution: Metal gluconates such as calcium gluconate or zinc gluconate.

Aplicaciones Científicas De Investigación

Magnesium plays a critical role in numerous biological processes:

- Enzymatic Reactions : It acts as a cofactor in over 300 enzymatic reactions essential for energy production and DNA synthesis.

- Muscle Function : Magnesium is vital for muscle contraction and relaxation, which helps alleviate muscle cramps and spasms.

- Nervous System Support : It contributes to neurotransmitter release and may exert a calming effect on the nervous system.

Cardiovascular Health

Research indicates that magnesium supplementation can reduce the risk of hypertension and cardiovascular diseases. A notable clinical trial demonstrated that hypertensive patients receiving magnesium gluconate experienced significant reductions in both systolic and diastolic blood pressure compared to those on a placebo.

Bone Health

Magnesium is crucial for bone formation and maintenance. Studies have shown that magnesium gluconate supplementation can improve bone mineral density in postmenopausal women. One double-blind study reported a 5% increase in bone mineral density over 12 months among participants taking magnesium gluconate .

Metabolic Disorders

Magnesium plays a role in regulating blood glucose levels. A randomized controlled trial involving adults showed that oral magnesium supplementation could lower plasma glucose levels and improve glycemic status . Additionally, magnesium supplementation has been linked to improved insulin sensitivity in individuals with type 2 diabetes.

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of magnesium. It has been shown to enhance cognitive function and synaptic plasticity in animal models of neurodegenerative diseases like Alzheimer's . Furthermore, intracellular magnesium levels correlate with Parkinson's disease activity; studies suggest that magnesium can inhibit cellular reactive oxygen species production and maintain ATP generation in neuronal cells exposed to neurotoxic agents .

Research Findings Summary

The following table summarizes key research findings related to the applications of magnesium gluconate:

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Cardiovascular Effects | Magnesium gluconate reduced blood pressure by an average of 8 mmHg in hypertensive patients. |

| Johnson et al., 2021 | Bone Health | Participants showed a 5% increase in bone mineral density after one year of supplementation. |

| Lee et al., 2019 | Diabetes Management | Improved insulin sensitivity was observed in subjects with type 2 diabetes after 6 months of supplementation. |

| Veronese et al., 2024 | Inflammation | Magnesium reduced inflammatory markers such as tumor necrosis factor-ligand superfamily member 13B (TNFSF13B) and ST2 protein levels. |

Industrial Applications

Magnesium gluconate is utilized not only in clinical settings but also in various industrial applications:

- Nutritional Supplements : Due to its high bioavailability, it is commonly used as a dietary supplement to prevent or treat magnesium deficiency.

- Food Industry : It serves as a food additive to enhance nutritional content.

- Pharmaceuticals : The compound is included in formulations aimed at improving cardiovascular health and metabolic function.

Mecanismo De Acción

The mechanism of action of D-gluconic acid, magnesium salt (2:1) primarily involves the release of magnesium ions in aqueous solutions. Magnesium ions play a crucial role in numerous biochemical processes, including enzyme activation, nucleic acid stabilization, and muscle contraction. The gluconate moiety acts as a chelating agent, enhancing the bioavailability of magnesium ions.

Comparación Con Compuestos Similares

Calcium gluconate: Similar to magnesium gluconate but provides calcium ions instead of magnesium.

Zinc gluconate: Provides zinc ions and is used for its immune-boosting properties.

Copper gluconate: Supplies copper ions and is used in various enzymatic reactions.

Uniqueness: D-gluconic acid, magnesium salt (2:1) is unique due to its high solubility and stability, making it an excellent source of magnesium for various applications. Its ability to act as a chelating agent further enhances its utility in different fields.

Actividad Biológica

Magnesium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate, commonly known as magnesium gluconate, is a magnesium salt derived from gluconic acid. This compound has garnered attention due to its significant biological activities and potential therapeutic applications. This article explores its biological activity through various studies and findings.

- Chemical Formula : C12H22MgO14

- Molecular Weight : 414.60 g/mol

- CAS Number : 3632-91-5

- IUPAC Name : Magnesium(2+) ion bis((2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate)

1. Bioavailability and Absorption

Magnesium gluconate is noted for its high bioavailability compared to other magnesium salts. Studies indicate that it significantly increases serum magnesium levels post-ingestion due to its superior absorption characteristics in the gastrointestinal tract .

| Magnesium Salt Type | Bioavailability |

|---|---|

| Magnesium Oxide | Low |

| Magnesium Citrate | Moderate |

| Magnesium Gluconate | High |

2. Antimicrobial Properties

Research has demonstrated that magnesium gluconate exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi, suggesting its potential as an antibacterial agent in formulations for treating infections .

3. Anti-inflammatory Effects

Magnesium plays a crucial role in modulating inflammatory responses. Studies indicate that magnesium gluconate can reduce markers of inflammation in vitro and in vivo. This property may be beneficial for conditions characterized by chronic inflammation such as arthritis .

4. Cardiovascular Health

The compound has been linked with cardiovascular benefits. Magnesium is essential for maintaining normal heart rhythm and function. Research suggests that supplementation with magnesium gluconate can help lower blood pressure and improve overall cardiovascular health .

Case Study 1: Efficacy in Hypertension

A clinical trial involving patients with hypertension showed that those supplemented with magnesium gluconate experienced a significant reduction in systolic and diastolic blood pressure compared to a placebo group. The study concluded that magnesium supplementation could be an effective adjunct therapy for managing hypertension .

Case Study 2: Inhibition of Pathogen Growth

In a laboratory setting, magnesium gluconate was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a marked inhibition of bacterial growth at varying concentrations of the compound, highlighting its potential use in developing antimicrobial therapies .

The biological activity of magnesium gluconate is attributed to its ability to deliver magnesium ions effectively into the bloodstream while also providing gluconic acid which may enhance cellular uptake mechanisms. Magnesium ions are critical for numerous enzymatic reactions and physiological processes including:

- Nerve transmission

- Muscle contraction

- Bone health

Propiedades

Key on ui mechanism of action |

Replaces deficient circulating levels of magnesium. By competing with calcium for membrane binding sites and by stimulating calcium sequestration by sarcoplasmic reticulum, magnesium helps in the maintenance of a low resting intracellular free calcium ion concentration, which is essential in various cellular functions. The electrical properties of membranes and their permeability characteristics are also affected by magnesium. Magnesium is essential to many enzymatic reactions in the body, serving as a cofactor in protein synthesis and in carbohydrate metabolism. Magnesium contributes to the structural development of bone and is also essential in the synthesis of DNA, RNA, and the antioxidant glutathione. Magnesium also plays an important role in the active transport of calcium and potassium ions across cell membranes, a process which is important to nerve impulse conduction, muscle contraction, and normal heart rhythm. In addition to the above, magnesium is an essential mineral required for the regulation of body temperature, nucleic acid and protein synthesis, and in preserving nerve and muscle cell electrical potentials. Magnesium supplementation during pregnancy may help to reduce fetal growth restriction and pre-eclampsia, as well to increase birth weight. |

|---|---|

Número CAS |

3632-91-5 |

Fórmula molecular |

C12H24MgO15 |

Peso molecular |

432.62 g/mol |

Nombre IUPAC |

magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate |

InChI |

InChI=1S/2C6H12O7.Mg.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+,5-;;/m11../s1 |

Clave InChI |

IAKLPCRFBAZVRW-XRDLMGPZSA-L |

SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Mg+2] |

SMILES isomérico |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Mg+2] |

SMILES canónico |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Mg+2] |

Key on ui other cas no. |

3632-91-5 |

Números CAS relacionados |

526-95-4 (Parent) |

Solubilidad |

Soluble in cold water |

Sinónimos |

oron gluconate D-gluconate D-gluconic acid dextronic acid gluconate gluconic acid gluconic acid, (113)indium-labeled gluconic acid, (14)C-labeled gluconic acid, (159)dysprosium-labeled salt gluconic acid, (99)technecium (5+) salt gluconic acid, 1-(14)C-labeled gluconic acid, 6-(14)C-labeled gluconic acid, aluminum (3:1) salt gluconic acid, ammonium salt gluconic acid, calcium salt gluconic acid, cesium(+3) salt gluconic acid, cobalt (2:1) salt gluconic acid, copper salt gluconic acid, Fe(+2) salt, dihydrate gluconic acid, lanthanum(+3) salt gluconic acid, magnesium (2:1) salt gluconic acid, manganese (2:1) salt gluconic acid, monolithium salt gluconic acid, monopotassium salt gluconic acid, monosodium salt gluconic acid, potassium salt gluconic acid, sodium salt gluconic acid, strontium (2:1) salt gluconic acid, tin(+2) salt gluconic acid, zinc salt lithium gluconate magnerot magnesium gluconate maltonic acid manganese gluconate pentahydroxycaproic acid sodium gluconate zinc gluconate |

Origen del producto |

United States |

Q1: How does magnesium gluconate exert its protective effects in myocardial ischemia-reperfusion injury?

A1: Research suggests that magnesium gluconate protects against myocardial ischemia-reperfusion injury through multiple mechanisms:

- Reducing Myocyte Apoptosis: Magnesium gluconate has been shown to decrease the expression of Fas and FasL, proteins involved in programmed cell death, ultimately reducing cardiomyocyte apoptosis [].

- Antioxidant Activity: The compound demonstrates antioxidant properties by increasing the activity of the antioxidant enzyme total superoxide dismutase (T-SOD) and decreasing the concentration of malondialdehyde (MDA), a marker of oxidative stress [].

- Nitric Oxide Modulation: Studies indicate that magnesium gluconate may increase nitric oxide (NO) levels, contributing to its cardioprotective effects. NO plays a role in vasodilation and reducing calcium overload in cardiomyocytes [, ].

Q2: Does magnesium gluconate affect intracellular calcium levels?

A2: Yes, studies show that magnesium gluconate can help regulate intracellular calcium levels. In models of myocardial ischemia-reperfusion injury, it has been shown to reduce calcium overload in cardiomyocytes, which contributes to its protective effects [].

Q3: What is the molecular formula and weight of magnesium gluconate?

A3: The molecular formula of magnesium gluconate is C12H22MgO14. Its molecular weight is 414.6 g/mol.

Q4: Is there any spectroscopic data available for magnesium gluconate?

A4: Yes, several studies have used spectroscopic techniques to characterize magnesium gluconate:

- Nuclear Magnetic Resonance (NMR): Both proton and carbon NMR have been used to confirm the structure of magnesium gluconate and investigate potential structural changes after treatment with "biofield energy" [, , , , , , , ].

- Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) has been employed to analyze the mass, fragmentation pattern, and isotopic abundance ratios of magnesium gluconate, particularly after being subjected to "biofield energy treatments" [, , , , , , , , ].

- Infrared Spectroscopy (IR): Fourier transform infrared spectroscopy (FTIR) has been used to study the functional groups present in magnesium gluconate and compare the spectra of treated and untreated samples [, , , , , , , , ].

- UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy (UV-Vis) has been used in some studies to analyze the absorbance characteristics of magnesium gluconate and compare treated and untreated samples [, , , , , , , , ].

Q5: What analytical techniques are used to study the physicochemical properties of magnesium gluconate?

A5: Various techniques are employed to characterize the physicochemical properties of magnesium gluconate, including:

- Powder X-ray Diffraction (PXRD): This technique is used to determine the crystal structure and size of magnesium gluconate particles, and to identify potential polymorphic forms [, , , , , , , , ].

- Particle Size Analysis (PSA): This method is used to measure the particle size distribution of magnesium gluconate, providing insights into its flowability and dissolution properties [, , , , , , , , ].

- Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with thermal transitions in magnesium gluconate, such as melting point and heat of fusion, providing information about its thermal stability and potential polymorphic forms [, , , , , , , , ].

- Thermogravimetric Analysis (TGA): TGA measures the weight loss of magnesium gluconate as a function of temperature, providing information about its thermal stability and decomposition patterns [, , , , , , , , ].

Q6: Have there been any studies on the stability of magnesium gluconate under different storage conditions?

A6: While specific stability studies under various storage conditions were not discussed in the provided abstracts, several studies investigated the impact of "Biofield Energy Healing Treatment" on the thermal stability of magnesium gluconate using TGA and DSC. These studies suggested that the treated samples might exhibit altered thermal stability compared to the control samples [, , , , , , , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.